ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate

Vue d'ensemble

Description

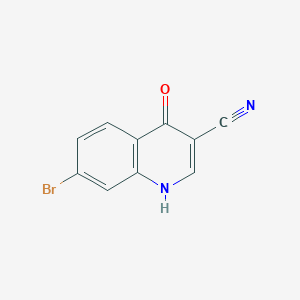

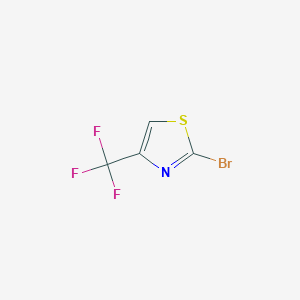

Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. This compound has been the subject of various studies due to its potential applications in medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through different methods. One approach involves a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde, followed by cyclocondensation with phenylhydrazine hydrochloride . Another method includes a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile . Additionally, a novel synthesis route has been reported through an abnormal Beckmann rearrangement of o-chloroaldehyde .

Molecular Structure Analysis

The molecular structure of related pyrazole derivatives has been elucidated using single crystal X-ray diffraction studies. These studies reveal details such as dihedral angles, hydrogen bonding interactions, and crystal packing . Theoretical calculations, including DFT studies, have been used to confirm the experimental data and provide insights into the electronic structure of these molecules .

Chemical Reactions Analysis

This compound has been used as a starting material for various chemical reactions. It has been diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . The compound has also been used in selective cyclocondensation reactions to synthesize partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been characterized using various spectroscopic methods, including NMR, mass, UV-Vis, and CHN analysis . The acetylated derivatives of related compounds have been studied with HPLC, X-ray, FT-IR, NMR, and MS to understand the effects of acetylation on the physical and chemical properties .

Relevant Case Studies

Several case studies have demonstrated the potential applications of this compound derivatives. For instance, some derivatives have shown acrosin inhibitory activities, suggesting their use as novel contraceptive agents . Other studies have indicated that certain derivatives exhibit fungicidal and plant growth regulation activities, highlighting their agricultural significance .

Applications De Recherche Scientifique

Analgesic and Anti-inflammatory Activities

Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate derivatives have been investigated for their potential analgesic and anti-inflammatory activities. In a study synthesizing a series of these derivatives, one compound, in particular, showed significant analgesic and anti-inflammatory effects, comparable to standard drugs, with mild ulcerogenic potential (Gokulan et al., 2012).

Synthesis of Pyrazolopyridinones

Selective cyclocondensation of this compound with 1,3-dicarbonyl compounds leads to the formation of pyrazolopyridinones. These compounds have potential applications in chemical synthesis and may be useful in creating various novel chemical structures (Lebedˈ et al., 2012).

Auxin Activities and Antiblastic Properties

Research into pyrazole carboxylic acid derivatives has revealed some degree of auxin activity, important in plant growth and development. However, these activities are not high, and some compounds exhibit antiblastic properties to wheat gemma (Yue et al., 2010).

Crystal Structure Analysis

The crystal structure of various derivatives of this compound has been analyzed, providing insights into the molecular geometry and potential interactions in these compounds. Such studies are crucial for understanding the physical and chemical properties of these substances (Kumar et al., 2018).

Corrosion Inhibition

Pyrazole derivatives have been evaluated as corrosion inhibitors for mild steel, a significant application in industrial processes. One study demonstrated that these compounds effectively inhibit corrosion, offering practical applications in metal protection and preservation (Dohare et al., 2017).

Antiglaucoma Activity

Synthesis of pyrazole carboxylic acid derivatives has been explored for their potential antiglaucoma activity. Some novel amides synthesized from these derivatives showed promising results in inhibiting carbonic anhydrase isoenzymes, suggesting a potential therapeutic application in glaucoma treatment (Kasımoğulları et al., 2010).

Synthesis of Heterocycles

This compound serves as a key intermediate in synthesizing various heterocycles, demonstrating its versatility in organic synthesis. These heterocycles have potential applications in pharmaceutical and chemical industries (Gangurde et al., 2014).

Safety and Hazards

While the specific safety and hazards of ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate are not mentioned in the search results, similar compounds like Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate have hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Orientations Futures

Mécanisme D'action

Target of Action

Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate is a pyrazole derivative . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .

Mode of Action

It’s known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .

Biochemical Pathways

3 (5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 2.3, indicating its lipophilicity . Its water solubility is 0.357 mg/ml .

Result of Action

It was used for the synthetic preparation of 5-n,n-disubstituted 5-aminopyrazole-3-carboxylic acids, which are highly potent agonists of gpr109b .

Action Environment

It’s known that the compound should be stored at 2-8°c, protected from light . This suggests that temperature and light exposure could potentially affect the compound’s stability and efficacy.

Propriétés

IUPAC Name |

ethyl 5-amino-1-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-11(13)15(14-10)9-6-4-3-5-7-9/h3-8H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDSLLHGDLOTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635256 | |

| Record name | Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

866837-96-9 | |

| Record name | Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one](/img/structure/B1290458.png)

![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1290471.png)